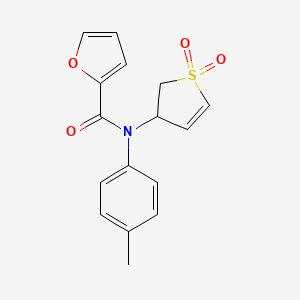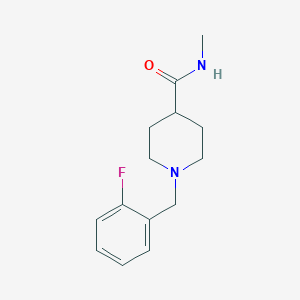
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential as a therapeutic agent for various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. It has also been shown to inhibit the activation of nuclear factor-kappaB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce blood glucose levels in diabetic animals, inhibit tumor growth, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide in lab experiments is its broad range of potential therapeutic applications. It has been shown to exhibit activity against various diseases and disorders, making it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. One direction is to investigate its potential use in combination with other therapeutic agents to enhance its activity. Another direction is to further elucidate its mechanism of action to optimize its use in therapeutic applications. Additionally, more studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-bromoacetophenone, 2-chlorobenzaldehyde, ethyl cyanoacetate, and hydrazine hydrate in the presence of a base. The reaction proceeds through a multistep process and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antifungal activities. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN4O/c20-14-8-6-13(7-9-14)18-15(12-25(24-18)11-3-10-22)19(26)23-17-5-2-1-4-16(17)21/h1-2,4-9,12H,3,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHGUSKWVGQIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N-(2-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5181343.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5181354.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)
![4-[2-(2-bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5181370.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methyl-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5181382.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3,5-dioxo-1-piperazinyl)acetamide](/img/structure/B5181387.png)
![ethyl 4-amino-2-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5181393.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)

![5-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5181402.png)

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)